molecular formula C20H25N3O3S B5050073 N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide

N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide

Cat. No.: B5050073
M. Wt: 387.5 g/mol
InChI Key: MKLGUCXDJOKASS-UHFFFAOYSA-N
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Description

N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide is a complex organic compound with a unique structure that includes a piperazine ring, a phenyl group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-21-12-14-22(15-13-21)20(24)18-10-8-17(9-11-18)16-23(27(2,25)26)19-6-4-3-5-7-19/h3-11H,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLGUCXDJOKASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)CN(C3=CC=CC=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide typically involves multiple steps. . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and a solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, which is essential for its application in pharmaceutical and chemical industries.

Chemical Reactions Analysis

Types of Reactions

N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.

Common Reagents and Conditions

The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product formation. For example, oxidation reactions might be conducted at elevated temperatures, while reduction reactions are often performed at lower temperatures to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it might interact with pyruvate kinase, affecting cellular metabolism and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]-N-phenylmethanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

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